molecular formula C17H19N3O2 B267256 N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide

N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide

Cat. No. B267256
M. Wt: 297.35 g/mol
InChI Key: KQMWKAZKLPBGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide, commonly known as Boc-isonipecotic acid, is a synthetic compound used in scientific research. It is a small molecule inhibitor that has shown promising results in the inhibition of various enzymes and proteins.

Mechanism of Action

Boc-isonipecotic acid works by binding to the active site of the enzyme or protein, thereby inhibiting its activity. It achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.
Biochemical and Physiological Effects:
Boc-isonipecotic acid has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce inflammation. Boc-isonipecotic acid has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-isonipecotic acid in lab experiments include its high potency, specificity, and selectivity. It is also relatively easy to synthesize and purify. However, one limitation of using Boc-isonipecotic acid is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are many potential future directions for the use of Boc-isonipecotic acid in scientific research. One area of interest is the development of Boc-isonipecotic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of Boc-isonipecotic acid in the treatment of various diseases such as diabetes, cancer, and neurodegenerative disorders. Additionally, the use of Boc-isonipecotic acid in combination with other drugs or therapies may also be explored.
In conclusion, Boc-isonipecotic acid is a promising small molecule inhibitor with a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Boc-isonipecotic acid in scientific research and therapeutic applications.

Synthesis Methods

Boc-isonipecotic acid is synthesized by reacting isonicotinamide with tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields Boc-isonipecotic acid, which is then purified by column chromatography.

Scientific Research Applications

Boc-isonipecotic acid is widely used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. Boc-isonipecotic acid has also been shown to inhibit proteins such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of immune responses.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)20-16(22)12-4-6-14(7-5-12)19-15(21)13-8-10-18-11-9-13/h4-11H,1-3H3,(H,19,21)(H,20,22)

InChI Key

KQMWKAZKLPBGSL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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